Introduction: The Quinoline Scaffold as a Privileged Structure in Medicinal Chemistry
Introduction: The Quinoline Scaffold as a Privileged Structure in Medicinal Chemistry
An In-Depth Technical Guide to 8-Bromo-4-chloroquinoline-2-carboxylic Acid: Properties, Synthesis, and Reactivity for Drug Discovery
The quinoline ring system is a cornerstone of medicinal chemistry, forming the core of numerous therapeutic agents with a wide spectrum of biological activities, including antimalarial, anticancer, antibacterial, and anti-inflammatory properties.[1] The strategic functionalization of the quinoline scaffold allows for the fine-tuning of a molecule's physicochemical properties and its interactions with biological targets.
This technical guide focuses on 8-Bromo-4-chloroquinoline-2-carboxylic acid, a trifunctional heterocyclic building block of significant interest to researchers, particularly those in drug development. This compound features three distinct and orthogonally reactive functional groups: a carboxylic acid at the C2 position, a reactive chloro group at the C4 position, and a bromo group at the C8 position. This unique arrangement provides three versatile chemical handles for molecular elaboration, making it an ideal scaffold for constructing libraries of complex molecules to explore structure-activity relationships (SAR). As a Senior Application Scientist, this guide synthesizes established chemical principles with practical, field-proven insights to provide a comprehensive resource for the effective use of this potent intermediate.
Physicochemical and Spectroscopic Profile
While specific experimental data for 8-Bromo-4-chloroquinoline-2-carboxylic acid is not extensively published, its properties can be reliably predicted based on its structure and data from closely related analogues.
Core Properties
All quantitative data for the target compound should be treated as estimated, derived from its constituent parts and known analogues like 8-Bromo-4-chloroquinoline.[2][3]
| Property | Value / Description | Source / Rationale |
| IUPAC Name | 8-Bromo-4-chloroquinoline-2-carboxylic acid | IUPAC Nomenclature |
| Molecular Formula | C₁₀H₅BrClNO₂ | --- |
| Molecular Weight | 286.51 g/mol | --- |
| CAS Number | Not assigned. | --- |
| Physical Form | Expected to be an off-white to pale yellow solid. | Based on analogues.[1] |
| Melting Point | >150 °C (Predicted) | The related compound 8-Bromo-4-chloroquinoline melts at 147-148 °C. The addition of a carboxylic acid group would likely increase the melting point due to hydrogen bonding.[2] |
| Solubility | Sparingly soluble in water; soluble in organic solvents like DMSO, DMF, and hot alcohols. | General solubility for quinoline carboxylic acids. |
| pKa | ~2-3 (Predicted for carboxylic acid) | The electron-withdrawing nature of the quinoline ring and halogens lowers the pKa of the carboxylic acid compared to benzoic acid.[4] |
Spectroscopic Signatures (Predicted)
-
¹H NMR: The spectrum would show four distinct aromatic protons in the 6.5-9.0 ppm range. The proton at C3 would likely be a singlet, while the protons on the bromo-substituted ring (C5, C6, C7) would exhibit characteristic splitting patterns (doublets and triplets). The carboxylic acid proton would appear as a broad singlet at >12 ppm.
-
¹³C NMR: Approximately 10 distinct signals would be expected in the aromatic region (110-160 ppm), plus a signal for the carboxylic carbon at >165 ppm.
-
IR Spectroscopy: Key stretches would include a broad O-H band for the carboxylic acid (~2500-3300 cm⁻¹), a sharp C=O stretch (~1700 cm⁻¹), C=N and C=C stretches in the aromatic region (~1450-1600 cm⁻¹), and C-Cl/C-Br stretches in the fingerprint region (<800 cm⁻¹).
-
Mass Spectrometry: The mass spectrum would show a characteristic isotopic pattern for a molecule containing one bromine and one chlorine atom (M, M+2, M+4 peaks). The exact mass would be a key identifier.
Proposed Synthesis and Purification
The causality behind this choice rests on the commercial availability of the starting material, 2-bromoaniline, and the reaction's reliability in forming the 4-hydroxyquinoline core, which is an essential precursor to the final 4-chloro product.
Caption: Proposed Gould-Jacobs synthesis of 8-Bromo-4-chloroquinoline-2-carboxylic acid.
Detailed Experimental Protocol (Proposed)
This protocol is a self-validating system, incorporating purification and characterization at key stages.
Step 1 & 2: Synthesis of Ethyl 8-bromo-4-hydroxyquinoline-2-carboxylate
-
Rationale: This two-step, one-pot sequence first forms an enamine intermediate, which then undergoes thermal cyclization to build the quinoline core. Dowtherm A is chosen for its high boiling point, which is necessary to drive the intramolecular aromatic substitution.
-
To a round-bottom flask, add 2-bromoaniline (1.0 eq) and diethyl ethoxymethylenemalonate (1.1 eq).
-
Heat the mixture with stirring at 110-120 °C for 2 hours. The reaction can be monitored by TLC for the disappearance of the aniline.
-
Carefully add the hot reaction mixture to 10 volumes of Dowtherm A solvent.
-
Heat the solution to 250 °C for 30-60 minutes. The cyclization product will precipitate upon cooling.
-
Cool the mixture to room temperature, and dilute with hexane to fully precipitate the product.
-
Filter the solid, wash thoroughly with hexane to remove the Dowtherm A, and dry under vacuum.
-
Validation: The crude ester can be purified by recrystallization from ethanol or purified via column chromatography. Its identity should be confirmed by ¹H NMR and MS.
Step 3: Saponification to 8-Bromo-4-hydroxyquinoline-2-carboxylic acid
-
Rationale: Standard ester hydrolysis using a strong base to yield the carboxylate salt, followed by acidification to produce the free carboxylic acid.
-
Suspend the crude ester from Step 2 in a 1:1 mixture of ethanol and 2M aqueous sodium hydroxide.
-
Heat the mixture to reflux for 2-4 hours until the solid has dissolved and TLC analysis indicates complete consumption of the starting material.
-
Cool the solution in an ice bath and acidify to pH ~2 with concentrated HCl.
-
Collect the resulting precipitate by filtration, wash with cold water, and dry.
-
Validation: The product's purity can be assessed by melting point and NMR.
Step 4: Chlorination to 8-Bromo-4-chloroquinoline-2-carboxylic acid
-
Rationale: The 4-hydroxyl group of the quinolone tautomer is converted to the 4-chloro group using a standard chlorinating agent like phosphorus oxychloride (POCl₃).
-
Caution: This step should be performed in a well-ventilated fume hood as POCl₃ is corrosive and reacts violently with water.
-
Suspend the acid from Step 3 in phosphorus oxychloride (5-10 equivalents).
-
Add a catalytic amount of dimethylformamide (DMF) to facilitate the reaction.
-
Heat the mixture to reflux (approx. 105 °C) for 3-5 hours.
-
Cool the reaction mixture and carefully pour it onto crushed ice with vigorous stirring. This will quench the excess POCl₃.
-
Neutralize the acidic solution with a base (e.g., solid NaHCO₃ or aqueous NaOH) until a precipitate forms.
-
Filter the solid product, wash with water, and dry under vacuum.
-
Validation: The final product should be purified by recrystallization (e.g., from acetic acid or ethanol) and fully characterized by ¹H NMR, ¹³C NMR, MS, and IR to confirm its structure and purity (>95%).
Chemical Reactivity and Derivatization Potential
The true value of this scaffold lies in its three distinct reactive centers, which can be addressed with high selectivity.
Caption: Reactivity sites of 8-Bromo-4-chloroquinoline-2-carboxylic acid.
Nucleophilic Aromatic Substitution (SNAr) at the C4 Position
The electron-withdrawing effect of the quinoline nitrogen activates the C4 position for SNAr reactions.[5] This is arguably the most common and facile reaction for this scaffold.
Protocol: General Amination at C4
-
Rationale: The reaction proceeds via a Meisenheimer complex, and a base is typically required to deprotonate the incoming nucleophile and neutralize the HCl byproduct.
-
Dissolve 8-Bromo-4-chloroquinoline-2-carboxylic acid (1.0 eq) in a polar aprotic solvent like NMP or DMSO.
-
Add the desired amine nucleophile (1.2-2.0 eq) and a non-nucleophilic base such as diisopropylethylamine (DIPEA) (2.0 eq).
-
Heat the reaction mixture to 80-120 °C and monitor by LC-MS.
-
Upon completion, cool the mixture, dilute with water, and extract the product with an organic solvent (e.g., ethyl acetate).
-
Purify by column chromatography or recrystallization.
-
Trustworthiness: This protocol is highly reliable for a wide range of primary and secondary amines, anilines, and other N-nucleophiles.
Caption: Experimental workflow for C4-SNAr reactions.
Palladium-Catalyzed Cross-Coupling at the C8 Position
The C8-bromo group is an ideal handle for palladium-catalyzed reactions such as Suzuki, Buchwald-Hartwig, Sonogashira, and Heck couplings, allowing for the introduction of new carbon-carbon and carbon-heteroatom bonds.
Protocol: Suzuki-Miyaura Coupling
-
Rationale: This reaction creates a C-C bond by coupling the aryl bromide with a boronic acid. The choice of palladium catalyst, ligand (e.g., SPhos, XPhos), and base (e.g., K₂CO₃, Cs₂CO₃) is critical and must be optimized for the specific substrates.
-
In a reaction vessel, combine the 8-bromoquinoline substrate (1.0 eq), an aryl or heteroaryl boronic acid (1.5 eq), a palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 eq), and a base (e.g., K₂CO₃, 3.0 eq).
-
Purge the vessel with an inert gas (Argon or Nitrogen).
-
Add a degassed solvent system, typically a mixture like dioxane/water.
-
Heat the reaction to 80-100 °C until the starting material is consumed.
-
Cool the reaction, filter off the catalyst, and perform an aqueous workup.
-
Purify the product by column chromatography.
Carboxylic Acid Derivatization at the C2 Position
The C2-carboxylic acid can be readily converted into a wide range of functional groups, most commonly amides, which are prevalent in drug molecules.
Protocol: Amide Bond Formation
-
Rationale: Standard peptide coupling reagents like HATU or EDC/HOBt are used to activate the carboxylic acid, facilitating its reaction with an amine.
-
Dissolve the quinoline carboxylic acid (1.0 eq) in DMF or CH₂Cl₂.
-
Add a coupling reagent (e.g., HATU, 1.1 eq) and a base (e.g., DIPEA, 2.0 eq).
-
Stir for 10-15 minutes to form the activated ester.
-
Add the desired amine (1.1 eq) and stir at room temperature until the reaction is complete.
-
Perform a standard aqueous workup and purify the resulting amide.
Applications in Drug Discovery
8-Bromo-4-chloroquinoline-2-carboxylic acid is not an active pharmaceutical ingredient itself but rather a high-value scaffold for building potential drug candidates. Its trifunctional nature allows for a "three-vector" approach to library synthesis.
-
Vector 1 (C4): The C4 position is often modified to introduce groups that interact with the solvent-exposed region of a protein's active site or to modulate solubility and pharmacokinetic properties.
-
Vector 2 (C8): The C8 position allows for the introduction of substituents that can probe deeper into a binding pocket or form key hydrophobic or hydrogen-bonding interactions.
-
Vector 3 (C2): The C2-carboxamide group can act as a hydrogen bond donor/acceptor and is often crucial for anchoring a ligand to its target protein.
This systematic approach is highly valuable in the lead optimization phase of drug discovery, where precise structural modifications are needed to enhance potency, selectivity, and ADME (Absorption, Distribution, Metabolism, and Excretion) properties.
Safety, Handling, and Storage
As a halogenated, multifunctional aromatic compound, 8-Bromo-4-chloroquinoline-2-carboxylic acid must be handled with care. The safety information is based on the GHS classification of its close analogue, 8-Bromo-4-chloroquinoline.[2][3]
| Hazard Classification | GHS Pictogram | Signal Word | Hazard Statement |
| Acute Toxicity, Oral (Category 3) | GHS06 (Skull and Crossbones) | Danger | H301: Toxic if swallowed.[2] |
| Serious Eye Damage (Category 1) | GHS05 (Corrosion) | Danger | H318: Causes serious eye damage.[3] |
Handling and Personal Protective Equipment (PPE)
-
Engineering Controls: Always handle this compound in a certified chemical fume hood to avoid inhalation of dust or vapors.[6]
-
PPE: Wear standard PPE, including a lab coat, nitrile gloves, and chemical safety goggles.
-
Precautions: Avoid creating dust. Do not get in eyes, on skin, or on clothing. Do not ingest.[7]
Storage
-
Store in a tightly sealed container in a cool, dry, and well-ventilated area.
-
Keep away from incompatible materials such as strong oxidizing and reducing agents.
Disposal
-
Dispose of waste material in accordance with local, state, and federal regulations. Do not allow it to enter the environment.
Conclusion
8-Bromo-4-chloroquinoline-2-carboxylic acid represents a powerful and versatile platform for chemical innovation. Its three distinct and orthogonally reactive sites provide medicinal chemists with a robust scaffold for the systematic design and synthesis of novel compounds. By understanding its physicochemical properties, employing logical synthetic strategies, and leveraging its unique reactivity, researchers can effectively utilize this building block to accelerate the discovery of new therapeutic agents. Adherence to strict safety protocols is paramount to ensure its responsible and effective application in the laboratory.
References
A numbered list of all sources cited in the guide, including title, source, and a valid, clickable URL for verification.
Sources
- 1. chemimpex.com [chemimpex.com]
- 2. echemi.com [echemi.com]
- 3. 8-Bromo-4-chloroquinoline AldrichCPR 65340-71-8 [sigmaaldrich.com]
- 4. organicchemistrydata.org [organicchemistrydata.org]
- 5. 4-Aminoquinoline: a comprehensive review of synthetic strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. fishersci.com [fishersci.com]
